

Comparison Guide: Structural Elucidation of 5-Methyl-3-pyrrolidin-2-ylisoxazole

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Compound of Interest

Compound Name: 5-Methyl-3-pyrrolidin-2-ylisoxazole

Cat. No.: B1327113

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This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of the novel heterocyclic compound, **5-Methyl-3-pyrrolidin-2-ylisoxazole**. The primary focus is on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, supported by comparative data from alternative methods such as X-ray Crystallography and Mass Spectrometry. Detailed experimental protocols and data interpretation are provided for researchers in organic chemistry and drug development.

Introduction to 5-Methyl-3-pyrrolidin-2-ylisoxazole

The target molecule, **5-Methyl-3-pyrrolidin-2-ylisoxazole**, combines two key heterocyclic scaffolds: an isoxazole ring, known for its presence in various bioactive compounds, and a pyrrolidine ring, a common motif in natural products and pharmaceuticals. Accurate structural confirmation is critical to understanding its chemical properties and potential biological activity. This guide will demonstrate the definitive structural elucidation using a suite of 2D NMR experiments.

Molecular Structure:

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Figure 1. Structure of **5-Methyl-3-pyrrolidin-2-ylisoxazole** with IUPAC numbering.

Structural Confirmation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is an unparalleled technique for establishing the covalent framework of a molecule in solution. By correlating nuclear spins through chemical bonds or through space, it provides unambiguous evidence of atom connectivity. For **5-Methyl-3-pyrrolidin-2-ylisoxazole**, a combination of COSY, HSQC, and HMBC experiments was utilized to assemble the structure piece by piece.

Hypothetical NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts and key 2D correlations for the target molecule, dissolved in CDCl_3 .

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments

Atom Number	^1H Chemical Shift (δ , ppm)	Multiplicity	^{13}C Chemical Shift (δ , ppm)
2'	4.65	dd	62.5
3' α	2.15	m	34.8
3' β	2.35	m	34.8
4' α	1.95	m	25.1
4' β	2.05	m	25.1
5' α	3.40	m	46.9
5' β	3.50	m	46.9
4	6.10	s	101.2
5	-	-	170.1
6 (CH_3)	2.45	s	12.3
3	-	-	161.5
N-H	2.80	br s	-

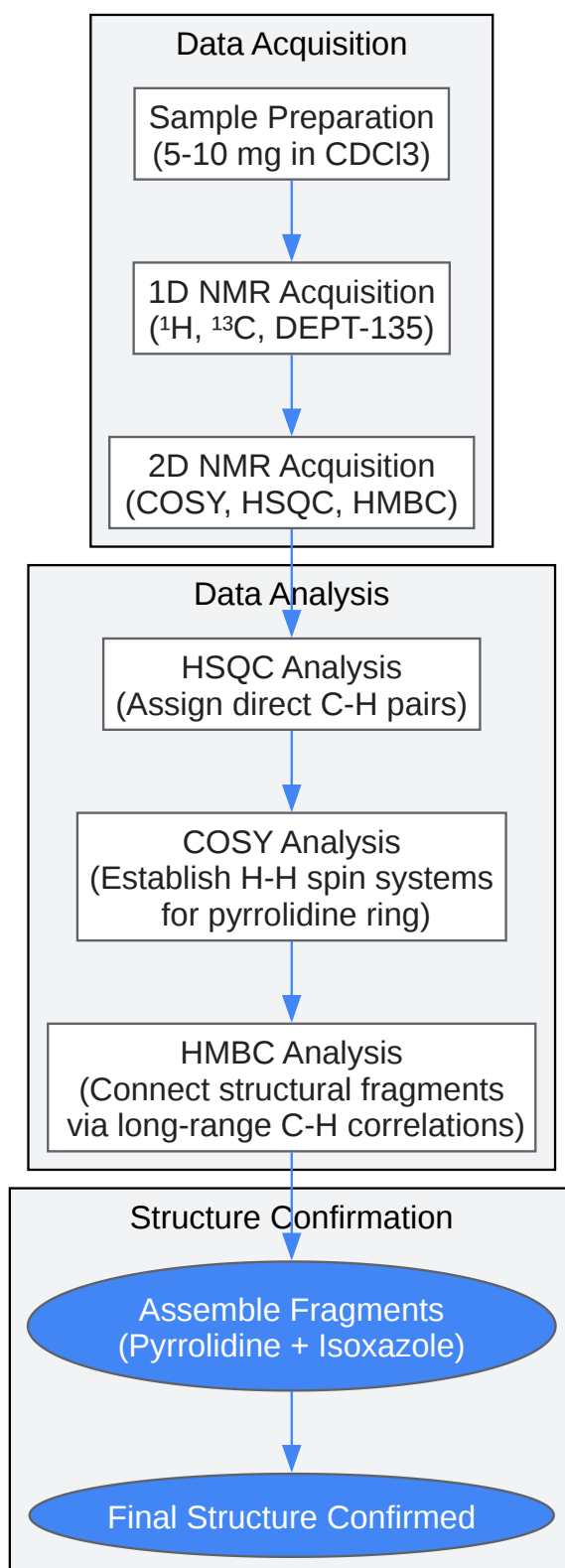
Table 2: Summary of Key 2D NMR Correlations

Experiment	Correlating Protons (^1H)	Correlated Nuclei (^1H or ^{13}C)	Structural Information Deduced
COSY	H-2'	H-3' α , H-3' β	Connectivity between C2' and C3'
H-3' α , H-3' β	H-2', H-4' α , H-4' β	Connectivity within the pyrrolidine ring	Connectivity between C4' and C5'
H-4' α , H-4' β	H-3' α , H-3' β , H-5' α , H-5' β	Connectivity within the pyrrolidine ring	
H-5' α , H-5' β	H-4' α , H-4' β	Connectivity between C4' and C5'	
HSQC	H-2'	C-2'	Direct C-H bond at position 2'
H-3'	C-3'	Direct C-H bond at position 3'	Direct C-H bond at position 5'
H-4'	C-4'	Direct C-H bond at position 4'	
H-5'	C-5'	Direct C-H bond at position 5'	
H-4	C-4	Direct C-H bond on the isoxazole ring	
H-6 (CH ₃)	C-6	Direct C-H bonds of the methyl group	Confirms linkage of pyrrolidine C2' to isoxazole C3
HMBC	H-2'	C-3, C-4', C-5'	
H-4	C-3, C-5, C-6	Confirms isoxazole ring structure	
H-6 (CH ₃)	C-4, C-5	Confirms methyl group at C5 of the	

isoxazole ring

Workflow for 2D NMR Structure Elucidation

The logical process for confirming the molecular structure using the data from various NMR experiments is outlined below.



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A logical workflow for 2D NMR structure elucidation.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is exceptionally powerful, other techniques provide complementary or, in some cases, more definitive structural information. The choice of method often depends on the sample's physical state and the specific information required.

Table 3: Comparison of Structural Analysis Techniques

Feature	2D NMR Spectroscopy	Single-Crystal X-ray Crystallography	Mass Spectrometry (MS)
Principle	Measures nuclear spin correlations through bonds and space.	Measures diffraction of X-rays by a crystalline lattice. [1] [2] [3]	Measures the mass-to-charge ratio of ionized molecules and their fragments. [4]
Sample State	Solution (liquid)	Solid (single crystal required)	Solid, liquid, or gas
Information	Detailed atom connectivity, relative stereochemistry, solution conformation.	Unambiguous 3D atomic arrangement, absolute stereochemistry, bond lengths/angles. [1] [5]	Molecular weight, elemental formula (HRMS), fragmentation patterns for substructure identification. [6] [7]
Advantages	Non-destructive; provides data on the molecule's state in solution; no crystal needed.	Considered the "gold standard" for definitive structure proof. [2]	Extremely high sensitivity (microgram to nanogram); rapid analysis.
Limitations	Lower sensitivity; complex spectra for large molecules; cannot determine absolute stereochemistry.	Requires high-quality single crystals, which can be difficult or impossible to grow. [5]	Does not provide direct connectivity information; structural isomers can be difficult to distinguish. [4]
Typical Sample	5-10 mg	>20 µm single crystal	<1 mg

Detailed Experimental Protocols

For reproducible results, the following experimental parameters are recommended for acquiring 2D NMR data on a 500 MHz spectrometer.

Sample Preparation

- Compound: **5-Methyl-3-pyrrolidin-2-ylisoxazole**
- Mass: 10 mg
- Solvent: 0.6 mL of Deuterated Chloroform (CDCl_3) with 0.03% Tetramethylsilane (TMS).
- Tube: 5 mm high-precision NMR tube.

NMR Instrumentation

- Spectrometer: 500 MHz NMR Spectrometer
- Probe: 5 mm Broadband Inverse (BBI) probe
- Temperature: 298 K

^1H - ^1H COSY (Correlation Spectroscopy)

- Pulse Program: cosygpqf
- Spectral Width: 12 ppm in both F1 and F2 dimensions.
- Data Points: 2048 (F2) x 256 (F1)
- Scans: 4 per increment
- Relaxation Delay: 1.5 s
- Purpose: To identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling). This is crucial for tracing the proton network within the pyrrolidine ring.

^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing)

- ^1H (F2) Spectral Width: 12 ppm
- ^{13}C (F1) Spectral Width: 180 ppm
- Data Points: 2048 (F2) x 256 (F1)
- Scans: 8 per increment
- Relaxation Delay: 1.5 s
- $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for 145 Hz
- Purpose: To identify which protons are directly attached to which carbon atoms.[8] This experiment provides the C-H building blocks of the molecule.

^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program:hmbcgpndqf
- ^1H (F2) Spectral Width: 12 ppm
- ^{13}C (F1) Spectral Width: 220 ppm
- Data Points: 2048 (F2) x 512 (F1)
- Scans: 16 per increment
- Relaxation Delay: 2.0 s
- Long-Range Coupling Constant: Optimized for 8 Hz
- Purpose: To identify correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the individual spin systems and functional groups to reveal the complete carbon skeleton.[7]

Conclusion

The comprehensive analysis of COSY, HSQC, and HMBC spectra provides unambiguous confirmation of the structure of **5-Methyl-3-pyrrolidin-2-ylisoxazole**. The COSY experiment

establishes the integrity of the pyrrolidine ring, the HSQC experiment assigns all protonated carbons, and the HMBC experiment definitively links the pyrrolidine C-2' to the isoxazole C-3 and the methyl group to the isoxazole C-5.

While X-ray crystallography offers an absolute 3D structure and mass spectrometry provides vital molecular formula information, 2D NMR remains the most versatile and informative method for complete structural elucidation of novel organic molecules in a solution state, making it an indispensable tool for chemists and drug development professionals.

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